molecular formula C15H12BrNO5 B10865299 2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate

2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate

Cat. No.: B10865299
M. Wt: 366.16 g/mol
InChI Key: AVPPGYOVZXWLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-oxo-2-phenylethyl acetate with 5-bromo-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12BrNO5

Molecular Weight

366.16 g/mol

IUPAC Name

phenacyl 2-[(5-bromofuran-2-carbonyl)amino]acetate

InChI

InChI=1S/C15H12BrNO5/c16-13-7-6-12(22-13)15(20)17-8-14(19)21-9-11(18)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20)

InChI Key

AVPPGYOVZXWLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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